N-(2-cyanopyridin-3-yl)-2-methylsulfanylpropanamide
Description
N-(2-cyanopyridin-3-yl)-2-methylsulfanylpropanamide is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a cyano group at the 2-position and a methylsulfanylpropanamide group at the 3-position
Properties
IUPAC Name |
N-(2-cyanopyridin-3-yl)-2-methylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7(15-2)10(14)13-8-4-3-5-12-9(8)6-11/h3-5,7H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDCYQGSWAYORM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(N=CC=C1)C#N)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanopyridin-3-yl)-2-methylsulfanylpropanamide typically involves the cyanoacetylation of amines. One common method involves the reaction of 2-cyanopyridine with methylsulfanylpropanamide under specific conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is usually heated to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanopyridin-3-yl)-2-methylsulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperature0-25°C.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; solventtetrahydrofuran; temperature0-25°C.
Substitution: Amines, alcohols; solventethanol or methanol; temperature25-60°C.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-(2-cyanopyridin-3-yl)-2-methylsulfanylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(2-cyanopyridin-3-yl)-2-methylsulfanylpropanamide involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to bind to DNA and interfere with DNA replication and transcription processes. Additionally, it may generate reactive oxygen species that induce oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(4-nitrophenyl)acetamide: Similar structure with a cyano group and an amide linkage.
2-Cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide: Contains a cyano group and heterocyclic rings.
2-(Pyridin-2-yl)pyrimidine derivatives: Pyridine ring with additional heterocyclic structures
Uniqueness
N-(2-cyanopyridin-3-yl)-2-methylsulfanylpropanamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a cyano group and a methylsulfanylpropanamide group makes it a versatile intermediate for the synthesis of various biologically active compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
